REACTION_CXSMILES
|
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[C:11](Cl)(Cl)=[O:12]>C1(C)C=CC=CC=1>[C:3]1([CH2:2][CH2:1][N:9]=[C:11]=[O:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
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Name
|
|
Quantity
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40 g
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Type
|
reactant
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Smiles
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C(CC1=CC=CC=C1)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
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C(=O)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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formed
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Type
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TEMPERATURE
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Details
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The mixture was refluxed (10 min.)
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Duration
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10 min
|
Type
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TEMPERATURE
|
Details
|
the mixture refluxed for 4 hours
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
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CUSTOM
|
Details
|
leaving a yellow oil
|
Type
|
DISTILLATION
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Details
|
Vacuum distillation of the oil at 82° to 83° C./0.1 mm yield 1.8 g of end product
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Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CCN=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |